1-(4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)-3-phenylurea
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Overview
Description
3-{4-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHYL]-1,3-THIAZOL-2-YL}-1-PHENYLUREA is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a tetrahydroisoquinoline moiety, and a phenylurea structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHYL]-1,3-THIAZOL-2-YL}-1-PHENYLUREA typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the synthesis. The use of green chemistry principles, such as solvent-free reactions and eco-friendly catalysts, can also be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-{4-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHYL]-1,3-THIAZOL-2-YL}-1-PHENYLUREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines .
Scientific Research Applications
3-{4-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHYL]-1,3-THIAZOL-2-YL}-1-PHENYLUREA has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-{4-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHYL]-1,3-THIAZOL-2-YL}-1-PHENYLUREA involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds with similar thiazole rings, such as thiazole-based antibiotics.
Isoquinoline Derivatives: Compounds with tetrahydroisoquinoline moieties, like certain alkaloids.
Phenylurea Derivatives: Compounds with phenylurea structures, used in herbicides and pharmaceuticals
Uniqueness
The uniqueness of 3-{4-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHYL]-1,3-THIAZOL-2-YL}-1-PHENYLUREA lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C21H20N4O2S |
---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
1-[4-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-3-phenylurea |
InChI |
InChI=1S/C21H20N4O2S/c26-19(25-11-10-15-6-4-5-7-16(15)13-25)12-18-14-28-21(23-18)24-20(27)22-17-8-2-1-3-9-17/h1-9,14H,10-13H2,(H2,22,23,24,27) |
InChI Key |
WNSYGHKADFRYQN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CC3=CSC(=N3)NC(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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